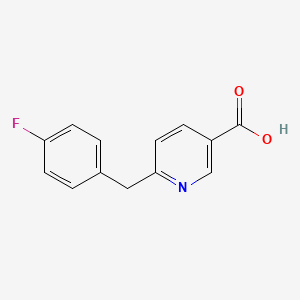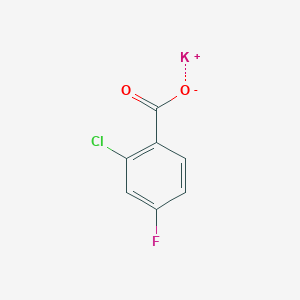![molecular formula C15H17NO3 B12312923 1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
1-Methylspiro[azepane-4,2'-chromane]-4',7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione is a unique spiro compound characterized by its distinctive structure, which includes a spiro linkage between an azepane ring and a chromane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione typically involves the condensation and cyclization of appropriate precursors. One common method involves the reaction of a chromanone derivative with an azepane derivative under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst concentration, is crucial for achieving high throughput and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities, have been studied.
Wirkmechanismus
The mechanism of action of 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with an indoline and piperidine moiety instead of azepane and chromane.
6-Methylspiro[chromane-2,4’-piperidine]: Another spiro compound with a chromane moiety, but with a piperidine ring instead of azepane.
7-Methylspiro[chromene-2,4’-piperidine]: Similar to the above compounds but with a chromene ring.
Uniqueness: 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione is unique due to its specific combination of azepane and chromane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1'-methylspiro[3H-chromene-2,5'-azepane]-2',4-dione |
InChI |
InChI=1S/C15H17NO3/c1-16-9-8-15(7-6-14(16)18)10-12(17)11-4-2-3-5-13(11)19-15/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
FXYLMPYITSJUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CCC1=O)CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)
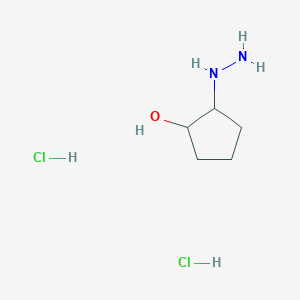
![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)
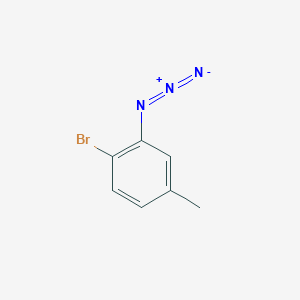
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


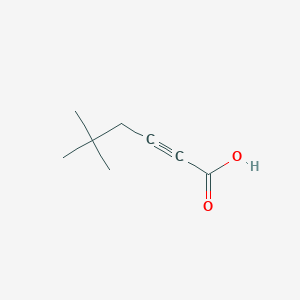
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

